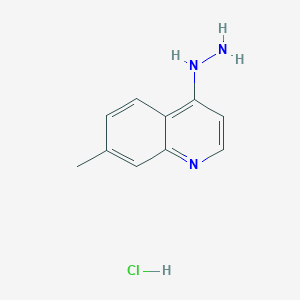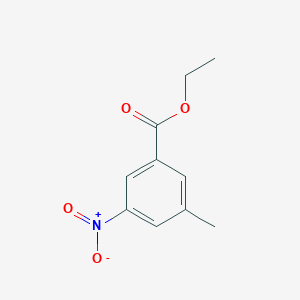
(4-Fluoro-2-methylphenyl)hydrazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Fluoro-2-methylphenyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C7H11Cl2FN2. It is a derivative of hydrazine, where the hydrazine group is substituted with a 4-fluoro-2-methylphenyl group. This compound is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2-methylphenyl)hydrazine dihydrochloride typically involves the reaction of 4-fluoro-2-methylphenylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Fluoro-2-methylphenyl)hydrazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
(4-Fluoro-2-methylphenyl)hydrazine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Fluoro-2-methylphenyl)hydrazine dihydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The exact pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Fluoro-2-methoxyphenyl)hydrazine dihydrochloride
- (4-Fluoro-2-chlorophenyl)hydrazine dihydrochloride
- (4-Fluoro-2-nitrophenyl)hydrazine dihydrochloride
Uniqueness
(4-Fluoro-2-methylphenyl)hydrazine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C7H11Cl2FN2 |
|---|---|
Molekulargewicht |
213.08 g/mol |
IUPAC-Name |
(4-fluoro-2-methylphenyl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C7H9FN2.2ClH/c1-5-4-6(8)2-3-7(5)10-9;;/h2-4,10H,9H2,1H3;2*1H |
InChI-Schlüssel |
QVQWUVAUYLCLKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)F)NN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylic acid](/img/structure/B11891112.png)
![9-Oxo-4,5,6,7,8,9-hexahydro-pyrazolo[5,1-b]quinazoline-3-carbonitrile](/img/structure/B11891118.png)
![1,7-Diaza-spiro[4.5]decane dihydrochloride](/img/structure/B11891119.png)

![2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11891141.png)

![5-Chloro-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11891151.png)
![4-Chloro-3-propyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11891156.png)



![N-[3-(2-Oxoazepan-1-YL)propyl]acetamide](/img/structure/B11891203.png)

